molecular formula C12H14ClNO2 B6275355 methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride CAS No. 2763756-52-9

methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride

Cat. No. B6275355
CAS RN: 2763756-52-9
M. Wt: 239.7
InChI Key:
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Description

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride, also known as Methyl-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate HCl or MCCBH, is a synthetic organic compound used in a variety of scientific research applications. It is a crystalline powder that is soluble in water, ethanol, and methanol. It is a derivative of cyclobutane and has been used in a variety of laboratory experiments and research studies.

Scientific Research Applications

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, such as 1H-indoles and 2-arylindoles. It has also been used in the synthesis of a variety of heterocyclic compounds, such as bicyclic and tricyclic compounds. Additionally, it has been used in the synthesis of a variety of other organic compounds, such as lactones and diols.

Mechanism of Action

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride acts as a substrate for the synthesis of various organic compounds. The reaction involves the reaction of the methyl group of the substrate with a nucleophilic reagent, such as an alkoxide or an amine. This reaction produces a new compound, which can then be further modified to produce the desired product.
Biochemical and Physiological Effects
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on cell growth and metabolism, as well as their effects on the expression of certain genes. Additionally, it has been used to study the effects of certain compounds on the immune system, as well as their effects on the development of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution, making it suitable for a variety of experiments. Additionally, it is water-soluble, making it easy to handle and store. However, it is also relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

The use of Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride in scientific research is expected to continue to grow in the future. It is expected to be used in the study of a variety of biological processes, such as the regulation of gene expression, the development of new drugs, and the study of the effects of various compounds on the immune system. Additionally, it is expected to be used in the synthesis of a variety of new compounds, such as heterocyclic compounds, lactones, and diols. Finally, it is expected to be used in the development of new catalysts and reagents for use in chemical synthesis.

Synthesis Methods

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride can be synthesized using a variety of methods. One method involves the reaction of cyclobutane with methylmagnesium chloride in the presence of anhydrous aluminum chloride. This reaction produces methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride involves the reaction of 2-oxo-2-phenylacetic acid with 2-aminobenzylamine to form 2-(2-aminophenyl)acetic acid. This intermediate is then reacted with methyl chloroformate to form methyl 2-(2-aminophenyl)acetate, which is cyclized with triethylamine to form methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-oxo-2-phenylacetic acid", "2-aminobenzylamine", "methyl chloroformate", "triethylamine", "hydrochloric acid" ], "Reaction": [ "2-oxo-2-phenylacetic acid + 2-aminobenzylamine → 2-(2-aminophenyl)acetic acid", "2-(2-aminophenyl)acetic acid + methyl chloroformate → methyl 2-(2-aminophenyl)acetate", "methyl 2-(2-aminophenyl)acetate + triethylamine → methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate", "methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate + hydrochloric acid → methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride" ] }

CAS RN

2763756-52-9

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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